molecular formula C7H12O2 B8387579 1-Methoxy-4-methyl-3-pentene-2-one

1-Methoxy-4-methyl-3-pentene-2-one

Cat. No. B8387579
M. Wt: 128.17 g/mol
InChI Key: BVAWPGLPKFHIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-methyl-3-pentene-2-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxy-4-methyl-3-pentene-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-4-methyl-3-pentene-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methoxy-4-methyl-3-pentene-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-methoxy-4-methylpent-3-en-2-one

InChI

InChI=1S/C7H12O2/c1-6(2)4-7(8)5-9-3/h4H,5H2,1-3H3

InChI Key

BVAWPGLPKFHIGG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)COC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to a reported procedure41 with some modifications, a solution of α-methoxyacetic acid (6e, 1.17 g, 13.0 mmol) in anhydrous CH2Cl2 (20 mL) was treated portionwise with 1,1′-carbonyldiimidazole (2.54 g, 15.7 mmol) at 0° C. under argon. The ice bath was removed, and the reaction mixture was stirred for 30 min at room temperature. The reaction mixture was treated with triethylamine (2.18 mL, 15.7 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.53 g, 15.6 mmol) at 0° C. The reaction mixture was stirred overnight at room temperature under argon. Saturated aqueous NH4Cl was added. The organic phase was washed with water, dried (Na2SO4) and concentrated to a transparent oil. A solution of the crude amide was treated dropwise with 2-methyl-1-propenylmagnesium bromide (28.7 mL, 14.4 mmol, 0.5 M in THF) at −20° C. under argon. The reaction mixture was stirred for 2 h under argon at 0° C. upon which a white precipitate was formed. The mixture was diluted with Et2O and treated with saturated aqueous NH4Cl. The aqueous phase was extracted with ether (3×50 mL). The combined organic extract was washed (water, brine), dried (Na2SO4), concentrated and chromatographed [silica, hexanes/EtOAc (3:1)] to afford an orange liquid (360 mg, 22%): 1H NMR δ 1.93 (s, 3H), 2.20 (s, 3H), 3.43 (s, 3H), 4.01 (s, 2H), 6.19-6.20 (m, 1H); 13C NMR δ 21.4, 28.2, 59.4, 78.5, 119.6, 158.3, 197.9; ESI-MS obsd 151.0731, calcd 151.073 [(M+Na)+, M=C7H12O2]; IR (neat) 3451, 2979, 2935, 2825, 1699, 1618, 1447, 1379, 1227, 1200, 1109, 1038, 986, 934, 815 cm−1.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.18 mL
Type
reactant
Reaction Step Three
Quantity
1.53 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
28.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
22%

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